4-(1H-ピラゾール-3-イル)ピリジン

概要

説明

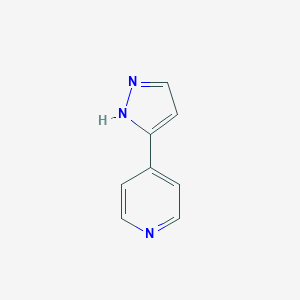

4-(1H-pyrazol-3-yl)pyridine is a heterocyclic compound that features both a pyrazole and a pyridine ring The pyrazole ring is a five-membered ring containing two adjacent nitrogen atoms, while the pyridine ring is a six-membered ring containing one nitrogen atom

科学的研究の応用

4-(1H-pyrazol-3-yl)pyridine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of materials with specific electronic or photophysical properties.

作用機序

Target of Action

4-(1H-pyrazol-3-yl)pyridine is a biologically active compound that has been studied for its potential antimicrobial and antioxidant activities . The primary targets of this compound are the catalytic domain of the gram-positive S. aureus topoisomerase IV enzyme and the COVID-19 main protease . These targets play crucial roles in bacterial DNA replication and viral replication, respectively .

Mode of Action

The compound interacts with its targets by binding to their active sites, thereby inhibiting their function . The binding affinities of 4-(1H-pyrazol-3-yl)pyridine were found to range from -10.0 to -11.0 kcal/mol with topoisomerase IV enzyme and from -8.2 to -9.3 kcal/mol with COVID-19 main protease . This suggests that the compound could potentially inhibit the replication of both bacteria and viruses .

Biochemical Pathways

Given its targets, it is likely that the compound interferes with dna replication in bacteria and viral replication in sars-cov-2 . The downstream effects of this interference could include the inhibition of bacterial growth and the reduction of viral load .

Result of Action

The molecular and cellular effects of 4-(1H-pyrazol-3-yl)pyridine’s action are likely to be the inhibition of bacterial growth and the reduction of viral load, as suggested by its mode of action . .

Action Environment

The action, efficacy, and stability of 4-(1H-pyrazol-3-yl)pyridine could be influenced by various environmental factors. For instance, the compound’s stability and efficacy might be affected by factors such as temperature, pH, and the presence of other substances

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-pyrazol-3-yl)pyridine typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method involves the cyclocondensation of hydrazine with a β-diketone to form the pyrazole ring, which is then coupled with a pyridine derivative under appropriate conditions .

Industrial Production Methods

Industrial production methods for 4-(1H-pyrazol-3-yl)pyridine often involve optimized versions of laboratory-scale synthetic routes. These methods may include the use of catalysts to increase yield and reduce reaction times. For example, the use of iron(III) chloride and polyvinylpyrrolidone as catalysts has been reported to accelerate the formation of pyrazole derivatives .

化学反応の分析

Types of Reactions

4-(1H-pyrazol-3-yl)pyridine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the pyrazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives of the pyrazole and pyridine rings.

Reduction: Reduced forms of the pyrazole ring.

Substitution: Alkylated or arylated derivatives of the compound.

類似化合物との比較

Similar Compounds

- 4-(1H-pyrazol-4-yl)pyridine

- 3-(1H-pyrazol-4-yl)pyridine

- 2-(1H-pyrazol-3-yl)pyridine

Comparison

4-(1H-pyrazol-3-yl)pyridine is unique due to the specific positioning of the pyrazole ring on the pyridine ring, which can influence its reactivity and binding properties. Compared to its isomers, this compound may exhibit different chemical and biological activities, making it a valuable target for research and development .

生物活性

4-(1H-pyrazol-3-yl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

4-(1H-pyrazol-3-yl)pyridine features a pyridine ring substituted with a pyrazole group, which contributes to its unique chemical properties. The structure can be represented as follows:

This compound's ability to interact with various biological targets makes it a candidate for drug development.

Antitumor Activity

Research indicates that derivatives of 4-(1H-pyrazol-3-yl)pyridine exhibit significant antitumor properties. A study highlighted the compound's ability to inhibit the epidermal growth factor receptor (EGFR), a crucial player in cancer cell proliferation. Inhibition of EGFR activity can prevent tumor growth and metastasis, making it a target for cancer therapies .

Neuropharmacological Effects

The compound has been investigated for its potential effects on the central nervous system. It acts as a positive allosteric modulator (PAM) at the muscarinic acetylcholine receptor M4, which is implicated in cognitive functions and neurodegenerative diseases such as Alzheimer's. The binding affinity of 4-(1H-pyrazol-3-yl)pyridine derivatives for M4 has shown promising results, suggesting their potential use in treating cognitive disorders .

The biological activity of 4-(1H-pyrazol-3-yl)pyridine is primarily attributed to its interaction with specific receptors and enzymes:

- EGFR Inhibition : The compound disrupts the signaling pathways activated by EGFR, leading to reduced cell proliferation and increased apoptosis in cancer cells .

- Allosteric Modulation : By binding to the allosteric site of M4 receptors, it enhances the receptor's response to acetylcholine, potentially improving cognitive function .

Case Study 1: Antitumor Efficacy

A study conducted on various cancer cell lines demonstrated that derivatives of 4-(1H-pyrazol-3-yl)pyridine significantly reduced cell viability. The IC50 values ranged from 10 to 30 µM across different cell lines, indicating potent antitumor activity.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 15 |

| MCF-7 (Breast) | 20 |

| HeLa (Cervical) | 25 |

Case Study 2: Cognitive Enhancement

In an animal model study, administration of a specific derivative showed improved performance in memory tasks compared to controls. The results suggest potential applications in treating cognitive decline associated with Alzheimer's disease.

| Treatment Group | Memory Task Score (± SD) |

|---|---|

| Control | 45 ± 5 |

| Compound Group | 65 ± 7 |

特性

IUPAC Name |

4-(1H-pyrazol-5-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c1-4-9-5-2-7(1)8-3-6-10-11-8/h1-6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEBRHATXLQPYLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585916 | |

| Record name | 4-(1H-Pyrazol-5-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17784-60-0 | |

| Record name | 4-(1H-Pyrazol-5-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural significance of 4-(1H-pyrazol-3-yl)pyridine in coordination chemistry?

A: 4-(1H-pyrazol-3-yl)pyridine, often abbreviated as 4-PP or Hppy, is a heterodentate ligand capable of binding to metal ions through its nitrogen atoms. The presence of two distinct nitrogen-containing rings (pyridine and pyrazole) allows for diverse coordination modes, leading to the formation of various metal-organic frameworks (MOFs) []. The flexibility of the molecule, as evidenced by the varying dihedral angles between its rings observed in different crystal structures [, ], further contributes to its versatility in building complex architectures.

Q2: Can you provide examples of metal complexes formed with 4-(1H-pyrazol-3-yl)pyridine?

A2: 4-(1H-pyrazol-3-yl)pyridine readily forms complexes with a range of transition metals. Some examples include:

- Binuclear Zinc Complex: [Zn2(Dmca)4(L1)2]·7H2O, where Dmca is 3,4-dimethoxy-trans-cinnamate and L1 is 4-(1H-pyrazol-3-yl)pyridine. This complex exhibits a paddle-wheel-like structure [].

- Tetrahedral Zinc Complex: [ZnCl2(C8H7N3)2], where 4-(1H-pyrazol-3-yl)pyridine acts as a monodentate ligand, coordinating through its pyridine nitrogen [].

- Polymeric Zinc Complex: [Zn3(4-PP)4(OH)2(SO4)2(H2O)2]n, a two-dimensional coordination polymer where 4-PP acts as a terminal ligand [, ].

- Chain-like Cadmium Complex: [Cd(C8H7N3)Cl2]n, where bridging 4-(1H-pyrazol-3-yl)pyridine ligands connect cadmium centers to create a one-dimensional chain [].

Q3: What are the potential applications of 4-(1H-pyrazol-3-yl)pyridine-based metal complexes?

A3: The diverse structural motifs achievable with 4-(1H-pyrazol-3-yl)pyridine-based metal complexes make them attractive for various applications, including:

- Spin-crossover materials: Two-dimensional Hofmann-type coordination polymers incorporating 4-(1H-pyrazol-3-yl)pyridine and tetracyanometallates have shown promising spin-crossover behavior, which can be utilized in molecular switches and sensors [].

- Luminescent materials: Metallogels formed with 4-(1H-pyrazol-3-yl)pyridine and copper(II) chloride have demonstrated the capability to encapsulate luminescent lanthanide clusters, suggesting potential in the development of new luminescent materials [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。